A Technical Guide to 2-Benzyl-2,7-Diazaspiro[3.5]Nonane Hydrochloride: A Privileged Scaffold in Modern Drug Discovery
Executive Summary: The 2-benzyl-2,7-diazaspiro[3.5]nonane scaffold has emerged as a significant building block in medicinal chemistry, prized for its unique three-dimensional architecture which allows for novel explorati...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The 2-benzyl-2,7-diazaspiro[3.5]nonane scaffold has emerged as a significant building block in medicinal chemistry, prized for its unique three-dimensional architecture which allows for novel explorations of chemical space. This guide provides an in-depth technical overview of its hydrochloride salt, a form commonly used in synthesis due to its improved stability and handling properties. We will explore its chemical identity, a robust synthetic pathway, comprehensive analytical characterization, and a compelling case study of its application in the development of next-generation antimycobacterial agents. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their research programs.
The Strategic Value of the Diazaspiro[3.5]nonane Core
In the landscape of drug discovery, moving beyond flat, two-dimensional molecules is critical for developing novel therapeutics with improved potency, selectivity, and pharmacokinetic properties. Spirocyclic systems, which feature two rings connected by a single common atom, offer a rigid and well-defined three-dimensional geometry. The 2,7-diazaspiro[3.5]nonane framework, containing a four-membered azetidine ring fused with a six-membered piperidine ring, is particularly valuable. The two distinct nitrogen atoms provide versatile handles for differential functionalization, enabling the precise orientation of substituents in 3D space.
The title compound, 2-Benzyl-2,7-diazaspiro[3.5]nonane Hydrochloride, incorporates a benzyl group, which serves as a common protecting group or as a functional pharmacophoric element. Its hydrochloride salt form enhances crystallinity and ease of handling compared to the free base. A recent breakthrough has highlighted the utility of this specific scaffold in designing potent inhibitors that overcome drug resistance in mycobacteria, underscoring its relevance and potential[1][2].
Chemical Identity and Physicochemical Properties
The foundational step in utilizing any chemical entity is a precise understanding of its identity and properties.
Note: The CAS number provided is for the parent free base, which is commonly used to reference its salt forms. A separate CAS number for the hydrochloride salt is not consistently reported.
Synthesis and Purification Protocol
The synthesis of 2-Benzyl-2,7-diazaspiro[3.5]nonane requires a multi-step approach that focuses on the careful construction of the spirocyclic core and selective functionalization of the nitrogen atoms. The following protocol is a representative pathway based on established methodologies for similar scaffolds.
Synthetic Workflow Rationale
The strategy hinges on building the piperidine ring first, creating the spirocyclic azetidine, and then performing a selective N-benzylation. A key challenge is the differentiation of the two nitrogen atoms. This is typically achieved using orthogonal protecting groups, such as Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl), which can be removed under different conditions.
Unlocking Therapeutic Potential: A Guide to the Pharmacophore Properties of Diazaspiro[3.5]nonane Derivatives
An In-Depth Technical Guide: Abstract The diazaspiro[3.5]nonane scaffold has emerged from the realm of structural novelty to become a workhorse in modern medicinal chemistry. Its inherent three-dimensionality and conform...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide:
Abstract
The diazaspiro[3.5]nonane scaffold has emerged from the realm of structural novelty to become a workhorse in modern medicinal chemistry. Its inherent three-dimensionality and conformational rigidity make it a privileged scaffold for designing novel therapeutic agents with enhanced target selectivity and optimized physicochemical properties.[1][2] This guide provides an in-depth exploration of the pharmacophore properties of diazaspiro[3.5]nonane derivatives, moving beyond a simple catalog of activities to dissect the specific structural features that drive interactions with a diverse array of biological targets. We will examine key examples in oncology, neuropharmacology, and infectious diseases, presenting structure-activity relationship (SAR) data, detailed experimental protocols, and visual representations of the underlying pharmacophore models to provide a comprehensive resource for researchers, scientists, and drug development professionals.
The Diazaspiro[3.5]nonane Core: A Privileged Three-Dimensional Scaffold
At the heart of this class of compounds is the diazaspiro[3.5]nonane ring system, a unique architecture where an azetidine ring and a piperidine ring are fused through a single shared carbon atom. This arrangement confers several advantageous properties that medicinal chemists seek to exploit:
Inherent Rigidity and Three-Dimensionality: Unlike flexible aliphatic chains, the spirocyclic core locks the molecule into a more defined conformation. This pre-organization reduces the entropic penalty upon binding to a biological target, often leading to higher affinity. The structure's significant sp³-hybridized carbon count introduces a distinct three-dimensional character, allowing substituents to be projected into space in precise vectors to engage with complex binding pockets.[2][3] This property is a key factor in achieving selectivity and potency.
Tunable Physicochemical Properties: The introduction of spirocyclic systems can favorably modulate key drug-like properties. By increasing the fraction of sp³ carbons (Fsp³), chemists can often decrease planarity and improve aqueous solubility while lowering the lipophilicity (LogP), which can lead to better metabolic stability and pharmacokinetic profiles.[2]
Versatile Synthetic Handles: The two nitrogen atoms within the scaffold serve as critical anchor points for chemical modification. Their positions (e.g., 2,7- or 2,6-diazaspiro) and basicity can be fine-tuned, and they provide convenient handles for introducing a wide variety of substituents through reactions like alkylation, amidation, or cross-coupling, enabling the systematic exploration of chemical space.[4][5]
Piperazine Bioisostere: The diazaspiro core has been successfully employed as a bioisosteric replacement for the common piperazine moiety.[6][7] This substitution can be a powerful strategy to escape known liabilities associated with piperazine-containing drugs, such as off-target activity at certain CNS receptors (e.g., 5-HT1A) or unfavorable metabolic pathways, while retaining or even improving the desired biological activity.[6]
Pharmacophore Models Across Therapeutic Areas
The true utility of the diazaspiro[3.5]nonane scaffold is demonstrated by its successful application in developing potent and selective modulators for diverse biological targets. The following sections detail the specific pharmacophore models derived from these efforts.
Covalent Inhibitors of KRAS G12C in Oncology
The KRAS protein, particularly with the G12C mutation, has long been considered an "undruggable" target in cancer therapy.[8] Recent breakthroughs with covalent inhibitors have changed this paradigm, and diazaspiro[3.5]nonane derivatives have played a key role in this success.
Mechanism of Action: These compounds act as covalent inhibitors, forming an irreversible bond with the mutated cysteine residue in the KRAS G12C protein. This locks the protein in its inactive, GDP-bound state, thereby inhibiting downstream signaling pathways that drive cellular proliferation.[8]
Pharmacophore Analysis:
X-ray crystallography has revealed that the 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one moiety is the key pharmacophoric element.[5][8]
Covalent Warhead: An acryloyl amine group is positioned to react specifically with the thiol of the Cys12 residue.
Spirocyclic Core: The 2,7-diazaspiro[3.5]nonane scaffold serves as a rigid linker, optimally positioning the warhead and fitting snugly into the switch-II pocket of the KRAS protein.[8]
Recognition Moiety: A larger, often heterocyclic, system (e.g., a substituted quinazoline) is attached to the second nitrogen of the spiro core. This part of the molecule forms critical interactions deep within the binding pocket, driving potency and selectivity.
Caption: Pharmacophore model for diazaspiro[3.5]nonane-based KRAS G12C inhibitors.
Quantitative Data Summary:
Optimization of this pharmacophore led to the identification of potent compounds with favorable metabolic profiles.
Compound
KRAS G12C IC50 (nM)
HLM Stability (% remaining)
MLM Stability (% remaining)
7b
1.2
95
89
Data sourced from Bioorganic & Medicinal Chemistry, 2022.[8]
HLM: Human Liver Microsomes; MLM: Mouse Liver Microsomes.
High-Affinity Ligands for Sigma Receptors in CNS Disorders
Sigma receptors (S1R and S2R) are involved in a variety of cellular functions and are promising targets for treating pain and other central nervous system (CNS) disorders.[4] Diazaspiro[3.5]nonane derivatives have been developed as potent and selective sigma receptor ligands.
Mechanism of Action: These compounds act as competitive ligands, binding to the sigma receptors and modulating their activity. High affinity for S1R, in particular, has been associated with analgesic effects.[4]
Pharmacophore Analysis:
The key structural requirement for potent sigma receptor ligands is a central basic amine flanked by hydrophobic groups at a specific distance.[4]
Core Scaffold: The 2,7-diazaspiro[3.5]nonane moiety provides the central basic nitrogen framework.
Hydrophobic Groups: Aromatic or alkyl groups are attached to the nitrogen atoms. These hydrophobic extensions are crucial for receptor recognition and affinity.
SAR Insights: Studies have shown that compounds containing two basic nitrogen atoms within the spiro core exhibit low nanomolar affinity for S1R, with a notable preference over S2R.[4]
Caption: Key pharmacophoric features for diazaspiro[3.5]nonane-based Sigma receptor ligands.
Quantitative Data Summary:
Radioligand binding assays have quantified the high affinity and selectivity of these derivatives.
Compound
S1R Ki (nM)
S2R Ki (nM)
Selectivity (S2R/S1R)
4b
2.7
27
10
4c
3.5
Not Reported
-
5b
13
102
~7.8
Data sourced from ACS Chemical Neuroscience, 2023.[4]
Potent Agonists of GPR119 for Metabolic Diseases
G protein-coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes, as its activation stimulates glucose-dependent insulin secretion. Novel 7-azaspiro[3.5]nonane derivatives have been identified as potent GPR119 agonists.[9]
Mechanism of Action: These compounds bind to and activate GPR119, leading to downstream signaling that enhances glucose homeostasis.[9]
Pharmacophore Analysis:
Structure-activity relationship studies focused on two key areas of the molecule.
Core Scaffold: A 7-azaspiro[3.5]nonane core provides the central framework.
Piperidine N-capping Group (R2): Optimization of this group is critical for potency.
Aryl Group (R3): Modifications to the aryl moiety attached to the core significantly impact agonist activity. The combination of these optimized groups led to compounds with excellent in vivo efficacy.[9]
Caption: SAR summary for 7-azaspiro[3.5]nonane GPR119 agonists.
Pharmacokinetic Profile:
The lead compound 54g from this series demonstrated a desirable pharmacokinetic profile in rats, supporting its potential for further development.[9]
Compound
Tmax (h)
Cmax (ng/mL)
AUC (ng·h/mL)
F (%)
54g
1.3
1080
6090
44
Data sourced from Bioorganic & Medicinal Chemistry, 2018.[9]
F (%): Oral Bioavailability
Experimental Methodologies: Protocols for Synthesis and Evaluation
The translation of a chemical scaffold into a drug candidate relies on robust and reproducible experimental methods. Here, we provide representative protocols for the synthesis of a diazaspiro[3.5]nonane core and its evaluation in a biological assay.
Protocol: Synthesis of a 2,7-Diazaspiro[3.5]nonane Derivative
This protocol is a representative example based on methodologies for synthesizing sigma receptor ligands, involving a Buchwald-Hartwig amination followed by deprotection and alkylation.[4]
Objective: To synthesize N-benzyl-N-phenyl-2,7-diazaspiro[3.5]nonane.
Step-by-Step Procedure:
Buchwald-Hartwig Amination:
To an oven-dried flask under an inert atmosphere (Argon), add tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate (1.0 eq), iodobenzene (1.1 eq), Pd₂(dba)₃ (0.02 eq), RuPhos (0.04 eq), and sodium tert-butoxide (1.4 eq).
Add anhydrous dioxane as the solvent.
Heat the reaction mixture to 100 °C and stir for 20-30 minutes, monitoring by TLC or LC-MS for the consumption of starting material.
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
Concentrate the filtrate under reduced pressure and purify the residue by flash chromatography to yield tert-butyl 7-phenyl-2,7-diazaspiro[3.5]nonane-2-carboxylate.
N-Boc Deprotection:
Dissolve the product from Step 1 in dichloromethane (DCM).
Allow the reaction to warm to room temperature and stir for 2-3 hours until deprotection is complete (monitor by TLC/LC-MS).
Remove the solvent and excess TFA under reduced pressure. Neutralize the residue with a saturated solution of NaHCO₃ and extract with DCM.
Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield 7-phenyl-2,7-diazaspiro[3.5]nonane.
N-Alkylation:
Dissolve the amine from Step 2 in a suitable solvent such as acetonitrile or DMF.
Add a base, such as K₂CO₃ or DIPEA (1.5-2.0 eq).
Add benzyl bromide (1.1 eq) dropwise.
Stir the reaction at room temperature overnight.
Quench the reaction with water and extract with ethyl acetate.
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
Purify the final product by flash chromatography to obtain the target compound.
Caption: General workflow for the synthesis of a disubstituted 2,7-diazaspiro[3.5]nonane.
Protocol: In Vitro Anticancer MTT Assay
This protocol outlines a common method to assess the cytotoxic effects of novel compounds on cancer cell lines.[1]
Objective: To determine the IC50 value of a diazaspiro[3.5]nonane derivative against a cancer cell line (e.g., NCI-H1373 for a KRAS G12C inhibitor).
Step-by-Step Procedure:
Cell Seeding:
Culture cancer cells (e.g., NCI-H1373) in appropriate media and conditions (e.g., 37°C, 5% CO₂).
Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well.
Incubate the plate for 24 hours to allow cells to attach.
Compound Treatment:
Prepare a stock solution of the test compound in DMSO.
Perform serial dilutions of the stock solution in culture media to achieve a range of final concentrations (e.g., from 0.1 nM to 10 µM).
Remove the old media from the 96-well plate and add 100 µL of the media containing the different compound concentrations to the respective wells. Include wells with vehicle (DMSO) only as a negative control.
Incubate the plate for 48 or 72 hours.
MTT Addition and Incubation:
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
Add 10 µL of the MTT solution to each well.
Incubate the plate for another 3-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.[1]
Solubilization and Absorbance Measurement:
Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
Data Analysis:
Subtract the background absorbance (from wells with media only).
Calculate the percentage of cell viability for each concentration relative to the vehicle control wells.
Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion and Future Perspectives
The diazaspiro[3.5]nonane scaffold is a testament to the power of three-dimensional thinking in drug design. Its unique conformational properties have enabled the development of highly potent and selective modulators for challenging targets like KRAS G12C and established targets such as sigma receptors. The versatility of its core structure, combined with tractable synthetic routes, ensures its continued relevance in medicinal chemistry.
Future exploration will likely focus on:
Novel Substitution Patterns: Investigating unexplored substitution vectors on the azetidine and piperidine rings to engage with new targets.
New Therapeutic Areas: Applying the scaffold to targets in inflammation, virology, and other areas where its unique properties could be advantageous.[1]
Advanced Drug Modalities: Incorporating the diazaspiro[3.5]nonane core into more complex molecular architectures, such as Proteolysis Targeting Chimeras (PROTACs), where it can serve as a rigid and effective linker.[10]
As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the diazaspiro[3.5]nonane scaffold is well-positioned to remain a valuable and frequently utilized tool in the drug discovery arsenal.
References
Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. PubMed. Available at: [Link]
Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. ACS Chemical Neuroscience. Available at: [Link]
Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. ResearchGate. Available at: [Link]
Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof. Google Patents.
Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. PubMed. Available at: [Link]
Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Semantic Scholar. Available at: [Link]
Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. ResearchGate. Available at: [Link]
Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores. PMC. Available at: [Link]
Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. MDPI. Available at: [Link]
An improved synthesis of 2-oxa-7-azaspiro[4][11]nonane and analogs as novel reagents in medicinal chemistry. ResearchGate. Available at: [Link]
Functionalization of the free nitrogen in 2-Benzyl-2,7-Diazaspiro[3.5]Nonane
Topic: Strategic Functionalization of the Free Nitrogen (N-7) in 2-Benzyl-2,7-Diazaspiro[3.5]Nonane Content Type: Advanced Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discov...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Strategic Functionalization of the Free Nitrogen (N-7) in 2-Benzyl-2,7-Diazaspiro[3.5]Nonane
Content Type: Advanced Application Note & Protocol Guide
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
[1]
Executive Summary & Structural Analysis
2-Benzyl-2,7-diazaspiro[3.5]nonane is a "privileged scaffold" in modern medicinal chemistry. Unlike flat aromatic systems, this spirocyclic diamine offers inherent three-dimensional geometry (
character), improving solubility and metabolic stability while providing precise vectorization of substituents.
This guide focuses on the N-7 position (the piperidine nitrogen). In the commercially available building block, the N-2 position (azetidine nitrogen) is orthogonally protected by a benzyl group. This setup allows for the selective functionalization of the N-7 secondary amine without competing reactivity from the strained azetidine ring.
Structural Logic
N-2 (Azetidine): Sterically constrained and less basic due to ring strain (~25 kcal/mol). Capped with a Benzyl (Bn) group, serving as a robust protecting group that can be removed later via hydrogenolysis (Pd/C, H2) or ACE-Cl treatment.
N-7 (Piperidine): A highly reactive, nucleophilic secondary amine. It acts as the primary "exit vector" for library generation.
Key Reactivity Profile:
The N-7 nitrogen exhibits classic secondary amine behavior but with specific steric considerations due to the adjacent spiro-quaternary center.
Decision Matrix: Reaction Pathways
The following diagram outlines the primary functionalization strategies available for this scaffold.
Figure 1: Strategic reaction landscape for the N-7 functionalization.
Detailed Protocols
Protocol A: Reductive Amination (The "Workhorse" Method)
Application: Rapid generation of N-alkylated libraries.
Rationale: Direct alkylation with alkyl halides often leads to over-alkylation (quaternization). Reductive amination using Sodium Triacetoxyborohydride (STAB) is self-limiting to the tertiary amine, preventing side reactions.
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
Step-by-Step Workflow:
Imine Formation: In a dry vial, dissolve the spiro-amine (1.0 equiv) and the aldehyde (1.1 equiv) in DCE (0.1 M concentration).
Expert Tip: If using a ketone or a sterically hindered aldehyde, add catalytic Acetic Acid (1-2 drops) and stir for 30–60 minutes at room temperature before adding the reducing agent to ensure imine formation.
Reduction: Add STAB (1.5 equiv) in a single portion.
Note: Gas evolution (minimal) may occur.
Incubation: Stir at room temperature for 2–16 hours. Monitor by LCMS for the disappearance of the starting amine (m/z ~217).
Quench: Quench with saturated aqueous NaHCO₃ solution.
Workup: Extract with DCM (3x). Dry organics over Na₂SO₄ and concentrate.
Application: Introduction of aryl or heteroaryl groups (e.g., pyridines, pyrimidines) where S_NAr fails.
Rationale: The spiro-piperidine is a secondary amine. First-generation Pd catalysts often fail due to steric bulk. We utilize RuPhos or BrettPhos precatalysts, which are specifically engineered for secondary amines and resist
Inertion: Flame-dry a reaction vial and purge with Argon/Nitrogen. Oxygen is the enemy of this cycle.
Charging: Add the aryl halide, spiro-amine, and Base (NaOtBu) to the vial.
Catalyst Addition: Add RuPhos Pd G3 (pre-catalyst) last.
Solvation: Add degassed Toluene (0.1 – 0.2 M).
Reaction: Seal and heat to 80–100°C for 4–12 hours.
Self-Validating Check: The solution should turn from a cloudy suspension to a dark/amber clear solution as the catalytic cycle engages. If palladium black precipitates early, oxygen was likely present.
Workup: Filter through a pad of Celite to remove Pd residues. Concentrate and purify.
Catalytic Cycle Visualization:
Figure 2: Simplified Buchwald-Hartwig cycle using L-Pd(0) species.
Analytical Data & QC Standards
When characterizing the functionalized N-7 product, specific NMR signatures confirm the integrity of the spiro-system.
Feature
1H NMR Signal (CDCl3, approx)
Diagnostic Value
Benzyl CH2
Singlet, δ 3.5 – 3.7 ppm
Confirms N-2 protection is intact.
Azetidine Ring
Multiplets, δ 3.1 – 3.3 ppm
Distinctive "roofing" pattern due to ring strain.
Piperidine N-CH2
Multiplets, δ 2.3 – 2.6 ppm
Shifts significantly upon N-7 functionalization (downfield if acylated).
Spiro Center
13C NMR, δ ~35-40 ppm
Quaternary carbon; key for confirming scaffold skeleton.
Strategic Considerations: Orthogonal Deprotection
Once the N-7 position is functionalized (creating your library diversity), the N-2 Benzyl group can be removed to open a secondary vector or to improve physicochemical properties (lowering LogP).
Method A (Standard): H₂ (1 atm), 10% Pd/C, Ethanol/Acetic Acid.
Risk:[1][2] If your N-7 substituent contains an alkene or alkyne, this method will reduce them.
Method B (Chemoselective): 1-Chloroethyl chloroformate (ACE-Cl), followed by Methanol reflux.
Mechanism:[3][4][5][6][7][8] Forms a carbamate which decarboxylates.
Advantage:[9][1] Preserves double bonds and other reducible functionalities on the N-7 side chain.
References
Scaffold Utility: Burkhard, J. A., et al. "Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Analogues of Piperazine." Organic Letters, 2010.
Buchwald Protocols: Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews, 2016.
Spirocycle Reactivity: Wuxi AppTec. "Buchwald-Hartwig Amination Conditions for Cyclic Amines." Chemical Insights.
Deprotection Strategies: Kocienski, P. J. "Protecting Groups."[1][5][10][11] Thieme Connect.
Product Data: Sigma-Aldrich Product Sheet for 2-Benzyl-2,7-diazaspiro[3.5]nonane (CAS 2177265-01-7).[12]
Technical Support Center: Synthesis of 2-Benzyl-2,7-Diazaspiro[3.5]Nonane
Welcome to the technical support center for the synthesis of 2-Benzyl-2,7-Diazaspiro[3.5]Nonane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges an...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 2-Benzyl-2,7-Diazaspiro[3.5]Nonane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and frequently asked questions associated with this synthesis. Our goal is to provide in-depth, scientifically grounded advice to help you improve your yield and troubleshoot experimental hurdles.
I. Troubleshooting Guide: Addressing Common Synthesis Issues
This section addresses specific problems that may arise during the synthesis of 2-Benzyl-2,7-Diazaspiro[3.5]Nonane, which is typically achieved through a two-step process: Boc deprotection of a suitable precursor followed by reductive amination.
Issue 1: Low Yield in the Boc Deprotection of tert-Butyl 2,7-Diazaspiro[3.5]nonane-7-carboxylate
Question: I am experiencing a low yield during the removal of the Boc protecting group from tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate. What are the potential causes and how can I optimize this step?
Answer:
Low yields in Boc deprotection are often due to incomplete reaction, side reactions, or difficult work-up and purification. The Boc group is typically removed under acidic conditions, and the choice of acid and solvent is critical.[1][2]
Causality and Optimization Strategies:
Incomplete Reaction: The reaction may not have gone to completion. While trifluoroacetic acid (TFA) in dichloromethane (DCM) is a common and effective method, reaction times can vary.[2][3] Monitoring the reaction by thin-layer chromatography (TLC) or LC-MS is crucial to ensure the complete consumption of the starting material.
Acid-Labile Functionality: If your molecule contains other acid-sensitive groups, the strong acidity of TFA could be causing degradation. In such cases, milder deprotection methods can be employed.
Work-up Issues: The resulting amine salt can be highly water-soluble, leading to losses during aqueous work-up. Careful pH adjustment and extraction with an appropriate organic solvent are necessary.
May require careful optimization for specific substrates.
Experimental Workflow: Standard TFA Deprotection
Caption: Reductive amination workflow.
II. Frequently Asked Questions (FAQs)
Q1: What is the best starting material for the synthesis of 2-Benzyl-2,7-Diazaspiro[3.5]Nonane?
The most common and commercially available starting material is a protected form of 2,7-Diazaspiro[3.5]nonane, typically tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate. [5]This allows for selective functionalization of the unprotected secondary amine.
Q2: Are there alternative methods for introducing the benzyl group?
Yes, besides reductive amination, direct N-benzylation with benzyl bromide or benzyl chloride in the presence of a base like potassium carbonate is a viable method. [1]However, this can sometimes lead to over-alkylation, forming the dibenzylated product. Reductive amination generally offers better control for mono-benzylation.
Q3: How can I effectively purify the final product?
Purification is typically achieved by silica gel column chromatography. [6]The polarity of the eluent system will depend on the specific properties of your compound, but a gradient of methanol in dichloromethane or ethyl acetate is often effective. It is important to ensure complete removal of any residual starting materials and side products.
Q4: Can this synthesis be scaled up?
Yes, this synthesis is amenable to scale-up. However, for larger scale reactions, careful consideration should be given to heat management during the reactions, especially the quenching steps. The use of less toxic reducing agents like sodium triacetoxyborohydride is also preferable for larger scale work.
Q5: What are the key analytical techniques to monitor the reaction progress and characterize the final product?
Thin-Layer Chromatography (TLC): For rapid monitoring of reaction progress.
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the mass of the product and intermediates and to assess purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation and confirmation of the final product.
[6]
III. References
Wu, J., et al. (2025). Discovery, Design, and Synthesis of Novel 2‐Benzyl‐2,7‐diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. Journal of Medicinal Chemistry. Available at: [Link]
ResearchGate. (2025). Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity | Request PDF. Available at: [Link]
ACS Figshare. (n.d.). Collection - Discovery, Design, and Synthesis of Novel 2‑Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity - Journal of Medicinal Chemistry. Available at: [Link]
The Royal Society of Chemistry. (2023). Supporting information. Available at: [Link]
Supporting Information. (n.d.). Available at: [Link]
ResearchGate. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Available at: [Link]
PMC - NIH. (n.d.). Synthesis of Benzylureas and Related Amine Derivatives via Copper-Catalyzed Three-Component Carboamination of Styrenes. Available at: [Link]
Organic Chemistry Portal. (n.d.). Synthesis of benzylic amines. Available at: [Link]
ResearchGate. (2025). ChemInform Abstract: Benzylation of Hydroxy Groups with Tertiary Amine as a Base. | Request PDF. Available at: [Link]
Google Patents. (n.d.). Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane. Available at:
PMC. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available at: [Link]
Google Patents. (n.d.). Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester. Available at:
ResearchGate. (n.d.). Deprotection of different N-Boc-compounds | Download Table. Available at: [Link]
ResearchGate. (2025). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry | Request PDF. Available at: [Link]
ChemRxiv. (n.d.). Synthesis of Spirocyclic 1,2-Diamines by Dearomatising Intramolecular Diamination of Phenols. Available at: [Link]
JOCPR. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Available at: [Link]
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]
Chemical Communications (RSC Publishing). (2023). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Available at: [Link]
White Rose Research Online. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Available at: [Link]
ChemBK. (2024). tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate. Available at: [Link]
Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis. (n.d.). Available at: [Link]
Organic Syntheses Procedure. (n.d.). N-tert-BUTOXYCARBONYL-2-TRIMETHYLSILYLPYRROLE. Available at: [Link]
Organic Syntheses Procedure. (n.d.). PREPARATION OF ENANTIOMERICALLY PURE α-N,N-DIBENZYLAMINO ALDEHYDES. Available at: [Link]
Google Patents. (n.d.). Process for the purification of benzyl alcohol. Available at:
Resolving solubility issues of spirocyclic salts in dichloromethane
Topic: Resolving Solubility Issues of Spirocyclic Salts in Dichloromethane (DCM) Welcome to the Advanced Chemistry Support Hub. User Persona: Senior Application Scientist Status: Operational System: Chemical Process Opti...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Resolving Solubility Issues of Spirocyclic Salts in Dichloromethane (DCM)
Welcome to the Advanced Chemistry Support Hub.User Persona: Senior Application Scientist
Status: Operational
System: Chemical Process Optimization
Diagnostic Framework: The "Triage"
Before attempting to force a spirocyclic salt into solution, you must diagnose why it is resisting. Spirocyclic scaffolds (e.g., 2-azaspiro[3.3]heptanes, spiro[pyrrolidine-3,3'-oxindoles]) possess unique 3D geometries (high
) that create distinct lattice energy profiles compared to flat aromatic salts.
Question: Which of the following best describes your situation?
Symptom
Diagnosis
Recommended Protocol
Solid remains as a powder/crystal
High Lattice Energy ()
Protocol A: Co-solvent Engineering
Material forms a sticky gum/oil
Liquid-Liquid Phase Separation (LLPS)
Protocol B: Counter-ion Exchange
Precipitate formed during reaction
In Situ Quaternization (Side Reaction)
See Critical Warning Section
Protocol A: Co-solvent Engineering (The "DCM+" Method)
The Issue: Dichloromethane (DCM) is a moderately polar, aprotic solvent (
). While excellent for neutral spirocycles, it often fails to overcome the lattice energy of compact ionic salts (e.g., hydrochlorides).
The Solution: Use 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) as a "buster" co-solvent. HFIP is a strong hydrogen bond donor (
) that disrupts tight ion pairs and solvates anions effectively, without the nucleophilicity of methanol.
Step-by-Step Workflow:
Preparation: Suspend your insoluble spirocyclic salt (1.0 equiv) in DCM (10 mL/g).
Titration: Add HFIP dropwise under vigorous stirring.
Target Range: 5% to 15% (v/v) HFIP in DCM.
Observation: The suspension should clarify rapidly.
Verification: If the solution remains cloudy at 20% HFIP, stop. The issue is likely the counter-ion (see Protocol B).
Expert Insight: Unlike Methanol (MeOH), HFIP is non-nucleophilic. Using MeOH/DCM mixtures can risk transesterification or nucleophilic attack on sensitive spiro-cores (e.g., spiro-epoxides or activated esters). HFIP avoids this.
Protocol B: Counter-ion Engineering (Metathesis)
The Issue: "Oiling out" occurs when the salt's melting point is depressed below the solvent's boiling point, or when the salt is too lipophilic for the aqueous phase but too ionic for the organic phase. This is common with spirocycles paired with "hard" anions (Cl⁻, Br⁻).
The Solution: Perform Anion Metathesis to swap the "hard" anion for a "soft," diffuse, lipophilic anion (e.g.,
, , or ).
Experimental Workflow: Anion Exchange
Objective: Convert [Spiro-NH2+] [Cl-]
[Spiro-NH2+] [NTf2-]
Dissolution (Aqueous): Dissolve the spirocyclic hydrochloride salt in the minimum amount of water.
Biphasic Setup: Layer an equal volume of DCM over the aqueous solution.
Reagent Addition: Add 1.1 equivalents of Lithium Bis(trifluoromethanesulfonyl)imide (LiNTf2) to the aqueous layer.
Alternative: Sodium Tetrafluoroborate (
) or .
Extraction: Vigorously stir the biphasic mixture for 30 minutes. The lipophilic salt will migrate into the DCM layer.
Isolation: Separate the DCM layer, wash with water (2x) to remove LiCl, dry over
, and concentrate.
Data: Counter-ion Solubility Impact in DCM
Anion Class
Examples
Solubility in DCM
Crystallinity Risk
Hard (Small)
Cl⁻, Br⁻, SO₄²⁻
Poor (Oiling common)
High (if dry)
Medium
TFA⁻, MsO⁻
Moderate
Moderate
Soft (Diffuse)
PF₆⁻, BF₄⁻, NTf₂⁻
Excellent
Good
Super-Lipophilic
BArF⁻
High (Hard to precipitate)
Excellent
Critical Warning: The "Phantom Salt" (DCM Reactivity)
The Trap: Researchers often assume DCM is inert. It is not. Secondary and tertiary amines (common in spirocyclic scaffolds) can react with DCM over time to form Chloromethyl Ammonium Salts (Menschutkin reaction).
Mechanism:
Symptom: You observe a white precipitate forming in your DCM solution overnight.
Diagnosis: This precipitate is often insoluble in fresh DCM.
Prevention:
Do not store spiro-amine free bases in DCM for >12 hours.
If a precipitate forms, check LCMS for a mass shift of +48 or +50 Da (methylene bridge formation).
Visualizations
Figure 1: Solubility Decision Logic
Caption: Decision tree for selecting the correct solubilization strategy based on the physical state of the insoluble salt.
Figure 2: Anion Metathesis Workflow
Caption: Workflow for converting hydrophilic chloride salts into lipophilic bistriflimide (NTf2) salts soluble in DCM.
FAQ: Rapid-Fire Troubleshooting
Q: Can I use TFA (Trifluoroacetic acid) instead of HFIP?A: Only if your compound is acid-stable. TFA is a strong acid (
) and will protonate everything. HFIP is much less acidic () and acts primarily as a hydrogen-bond donor solvent, making it safer for acid-sensitive protecting groups (like Boc).
Q: My salt dissolved in DCM/HFIP, but now I can't get it to crystallize.A: Solvates are the enemy here. HFIP binds strongly. To crystallize:
Evaporate the DCM/HFIP completely.
Redissolve in minimal pure DCM.
Add a non-polar anti-solvent like Diisopropyl Ether (IPE) or Hexane .
If it oils out again, scratch the flask or sonicate to induce nucleation.
Q: Why does my spiro-amine turn yellow in DCM?A: This indicates decomposition or oxidation. As noted in the Critical Warning, check for N-alkylation by the solvent (DCM). If confirmed, switch to Chloroform (stabilized with amylene) or 1,2-Dichloroethane (DCE) , though reactivity issues may persist.
References
Bastin, R. J., et al. (2000). "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development. Link
Kuroda, H., et al. (2016). "The Solubility of Peptide Intermediates in Organic Solvents. Solubilizing Potential of Hexafluoro-2-propanol." ResearchGate.[1] Link
Enamine Ltd. (2023). "Spirocycles for Improved Solubility: Escape from Flatland." Enamine.net. Link
Deardorff, D. R. (1975). "The reactivity of dichloromethane toward amines."[2] Journal of Organic Chemistry. (Contextual verification via SciSpace). Link
National Institute of Standards and Technology (NIST). "Dichloromethane Solubility Data." IUPAC-NIST Solubility Database. Link
Technical Support Center: Diazaspiro[3.5]nonane Coupling Optimization
The following guide is structured as a specialized Technical Support Center for medicinal chemists. It bypasses generic advice to address the specific thermal and kinetic challenges of the 2,7-diazaspiro[3.5]nonane scaff...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide is structured as a specialized Technical Support Center for medicinal chemists. It bypasses generic advice to address the specific thermal and kinetic challenges of the 2,7-diazaspiro[3.5]nonane scaffold.
Current Status: Online | Specialist: Senior Application Scientist, Process Chemistry
The Core Challenge: The "Thermal Paradox"
You are likely here because your coupling reaction failed in one of two ways:
Decomposition: You pushed the temperature (>80°C) to force conversion, resulting in a black mixture (azetidine ring opening).
Stalled Reaction: You stayed conservative (<40°C), but the steric bulk of the spiro-center prevented the catalyst from engaging, leaving unreacted starting material.
This guide optimizes the Reaction Temperature (
) to balance the high activation energy required for spiro-coupling against the thermodynamic fragility of the strained azetidine ring.
Module 1: The Thermodynamics of Regioselectivity
Q: Why am I observing regiochemical scrambling or N-2/N-7 mixtures?
A: Temperature is the primary switch between kinetic and thermodynamic control.[1] The 2,7-diazaspiro[3.5]nonane scaffold contains two distinct nitrogen centers:
N-2 (Azetidine-like): High ring strain (~26 kcal/mol), lower nucleophilicity due to increased s-character of the lone pair, but highly basic.[1]
The Thermal Mechanism:
At low temperatures (0–40°C) , electrophiles (e.g., acid chlorides, isocyanates) preferentially attack N-7 due to lower steric hindrance and better orbital overlap (Kinetic Control).
At high temperatures (>80°C) , the reversibility of certain steps (especially in Pd-catalysis) and the increased energy of the system allow the electrophile to overcome the activation barrier of the strained N-2 position, leading to mixtures. Furthermore, thermal energy can promote protecting group migration (e.g., Boc-migration) if acidic protons are present.
Technical Directive: If you require N-7 selectivity on an unprotected scaffold, maintain
and use a stoichiometric base (e.g., DIPEA) rather than heat to drive the reaction.
Module 2: Troubleshooting Decomposition (The Azetidine Limit)
Q: My reaction mixture turned to "tar" at 100°C. What happened?
A: You triggered a strain-release decomposition. The 4-membered azetidine ring in the spiro[3.5] system is a "loaded spring."
The Failure Mode:
Under high heat (>80°C) and in the presence of strong bases (e.g., NaOtBu, KHMDS) often used in Buchwald-Hartwig couplings, the azetidine ring undergoes base-mediated ring opening or polymerization. This is often irreversible.[1]
Diagnostic Check:
Check LCMS for a mass of
(hydrolysis of opened ring) or .
Check NMR for loss of the characteristic azetidine multiplets at
3.5–4.0 ppm.
The "Safe Zone" Rule: Never exceed 65°C when using strong alkoxide bases with this scaffold. If higher temperatures are required for the catalyst, switch to a weaker base (
or ) or a non-nucleophilic organic superbase (e.g., BTMG).
Module 3: Overcoming Low-Temperature Inertia
Q: I'm staying below 60°C to save the ring, but conversion is <10%. How do I fix this?
A: The spiro-quaternary carbon creates significant steric bulk, shielding the nitrogen atoms. Standard Pd sources (e.g.,
) require heat to reduce to the active Pd(0) species. If you keep the heat low, your catalyst never activates.
The Solution: Pre-Catalyst Engineering
Do not rely on thermal activation. Use Generation 3 (G3) or G4 Palladacycle Pre-catalysts (e.g., XPhos Pd G4, RuPhos Pd G4). These activate rapidly at room temperature or mild heat (40°C) via base-mediated reductive elimination, independent of the substrate.
Objective: Coupling 2-Boc-2,7-diazaspiro[3.5]nonane (N-7 free) with an Aryl Bromide.
Reagents:
Substrate: 1.0 equiv
Aryl Bromide: 1.1 equiv
Catalyst: RuPhos Pd G4 (2-5 mol%) – Crucial for low T activation.[1]
Base:
(2.0 equiv) – Gentler than NaOtBu.
Solvent: 1,4-Dioxane or Toluene (anhydrous, sparged).
Step-by-Step Procedure:
Charge Solids: Add aryl bromide, spiro-amine, Base, and Catalyst to a vial equipped with a stir bar.
Inert Atmosphere: Seal vial and purge with
or Argon for 5 minutes. Oxygen is a catalyst poison that forces you to use higher T—avoid it.
Solvent Addition: Add sparged solvent via syringe.[1]
The Ramp: Place in a pre-heated block at 45°C .
Monitoring:
T = 1 hour: Check LCMS. If conversion < 20%, increase T to 55°C .
T = 4 hours: If conversion stalls, add 1 mol% additional catalyst. Do not increase T above 65°C.
Workup: Dilute with EtOAc, filter through Celite (to remove Pd), and wash with water.
Diagram 2: Troubleshooting Decision Tree
Caption: Diagnostic flow for correcting thermal and catalytic failures in spiro-coupling reactions.
References
Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. (2021). Discusses the physicochemical advantages (Fsp3) and structural rigidity of spirocycles like diazaspiro[3.5]nonane.
Recent Advances in the Synthesis and Reactivity of Azetidines. RSC Organic & Biomolecular Chemistry. (2021). Details the ring strain (~26 kcal/mol) and stability limits of azetidine rings under thermal and basic conditions.
Rapid Room Temperature Buchwald-Hartwig Couplings. Chemistry - A European Journal. (2006). Establishes protocols for low-temperature amination using advanced Pd-NHC complexes to prevent decomposition of sensitive substrates.[1]
Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones. ResearchGate. (2025).[2] Provides specific examples of functionalizing the 2,7-diazaspiro[3.5]nonane scaffold and protection strategies for the N-2 vs N-7 positions.
Stability of 2-Benzyl-2,7-Diazaspiro[3.5]Nonane HCl under basic conditions
This guide is structured as a specialized Technical Support Center for researchers working with 2-Benzyl-2,7-diazaspiro[3.5]nonane HCl . It prioritizes experimental utility, addressing the physical handling challenges th...
Author: BenchChem Technical Support Team. Date: February 2026
This guide is structured as a specialized Technical Support Center for researchers working with 2-Benzyl-2,7-diazaspiro[3.5]nonane HCl . It prioritizes experimental utility, addressing the physical handling challenges that often masquerade as stability issues.[1]
Subject: Stability Profile & Handling Under Basic Conditions
Ticket Priority: High (Experimental Integrity)
Part 1: Executive Technical Summary
Status:STABLE under standard aqueous basic conditions (pH 8–14) at ambient temperature.
Contrary to common fears regarding strained rings, the azetidine moiety in this spiro-scaffold is kinetically stabilized by the N-benzyl substitution.[2][3] The primary failure mode during neutralization is physical (precipitation of an intractable oil/emulsion) rather than chemical (ring-opening degradation).[1][2][3]
Key Chemical Properties:
Scaffold: Spirocyclic diamine (Azetidine fused to Piperidine).[1][2][3]
Basicity: The piperidine nitrogen (N-7) is highly basic (
).[1][2][3] The azetidine nitrogen (N-2) is also basic but sterically encumbered.[2][3]
Risk Profile:
Acidic Conditions: Moderate Risk (Susceptible to nucleophilic ring opening if heated).[1][2][3]
Basic Conditions: Low Risk (Thermodynamically unstable but kinetically inert to hydroxide attack).[1][2][3]
Part 2: Critical Troubleshooting (The "Oiling Out" Crisis)
User Report: "I neutralized the HCl salt with NaOH, and the solution turned milky/formed a sticky gum that won't extract. Is it degrading?"
Diagnosis: No, it is not degrading.[1][2][3] You are experiencing Phase Exclusion . The free base of 2-benzyl-2,7-diazaspiro[3.5]nonane is highly lipophilic and disrupts the hydrogen-bonding network of water, forcing it out of solution before it can crystallize.[2][3]
Protocol: The "Cold-DCM" Rescue Workflow
Do not attempt to filter the gum. Follow this biphasic recovery protocol to maximize yield and purity.
Figure 1: Optimized workflow for converting the HCl salt to the free base without emulsion formation.[2][3]
Step-by-Step Recovery:
Solvent Choice: Use Dichloromethane (DCM) .[1][2][3] This molecule has high solubility in chlorinated solvents.[1][2][3] Ether/Hexanes are often too non-polar, causing the gum to persist.[1]
pH Target: You must exceed pH 12. The piperidine nitrogen is very basic; if the pH is only 9-10, a portion remains protonated (amphiphilic), acting as a surfactant that stabilizes emulsions.[3]
Salting Out: If the layers do not separate, saturate the aqueous layer with solid NaCl.[1][3] This increases the ionic strength, forcing the organic amine into the DCM layer.[1]
Part 3: Stability & Reactivity FAQ
Q1: Will the azetidine ring open under basic conditions (e.g., 1N NaOH)?Answer:Unlikely.
While azetidines possess significant ring strain (~26 kcal/mol), the ring-opening mechanism usually requires protonation or Lewis acid activation of the nitrogen to create a good leaving group.[1][2][3]
Mechanism:[1][2][3][4] In basic media, the nitrogen remains unprotonated (neutral).[1] The hydroxide ion (
) is a poor nucleophile for attacking an unactivated, electron-rich amine center.[2][3]
Exception: If you use extremely strong bases (e.g.,
-BuLi) without care, you might deprotonate adjacent protons, but aqueous bases (NaOH, KOH, ) are safe.[3]
Q2: I see a new spot on TLC after leaving the free base in solution for 24 hours. What is it?Answer: It is likely N-Oxide or a Carbonate salt , not a ring-opened product.[1][2][3]
Oxidation:[1][2][3] Spiro-amines are prone to air oxidation at the benzylic position or N-oxidation.[2][3]
CO2 Absorption:[1][2][3] Highly basic amines avidly absorb atmospheric
Fix: Store the free base under Nitrogen/Argon.[1][3] If a solid forms in the oil, it might be the carbonate salt.[1]
Q3: Can I heat the basic solution to improve solubility?Answer:Avoid heating >50°C.
While the base itself doesn't cleave the ring, heat increases the kinetic energy for other degradation pathways (e.g., dimerization or oxidative cleavage).[3] Always keep spiro-azetidines at RT or lower during workup.[1][2][3]
Stability Logic Diagram
Understanding the "Kill Zone" for this molecule.[1][3]
Figure 2: Reaction landscape indicating that acidic/nucleophilic environments pose a higher risk than basic environments.[2][3]
Part 4: Storage & Handling Specifications
Parameter
Recommendation
Scientific Rationale
Preferred Form
HCl Salt (Solid)
The protonated form locks the nitrogen lone pairs, preventing oxidation and absorption.[2][3]
Free Base Storage
-20°C, under Argon
Prevents "browning" (oxidation) and carbonate formation.[1][2][3]
Solvent Compatibility
DCM, Methanol, DMSO
Avoid Acetone (can form enamines/imines with the secondary amine).[1][3]
Isolate fresh before use in subsequent steps.[1][2][3]
References
Couty, F., & Evano, G. (2006).[1][3] Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles.[1] Organic Preparations and Procedures International.[1][2][3]
Supports the claim that N-alkyl azetidines are generally stable to basic conditions and require activation for ring opening.[2][3]
Burkhard, J. A., et al. (2010).[1][3] Synthesis and Structural Analysis of a New Class of Azaspirocycles. Organic Letters.[1][2][3]
Provides foundational stability data and pKa trends for spirocyclic amine scaffolds.
Wuxi AppTec / Enamine Building Block Data. (2023). Handling of Spiro-Diamine Salts.[1][2][3][5]
Industry standard protocols for handling lipophilic spiro-amine free bases.[2][3]
Technical Guide: Infrared Spectroscopic Characterization of 2-Benzyl-2,7-Diazaspiro[3.5]Nonane HCl
Executive Summary & Structural Context[1][2][3][4][5][6] The spirocyclic scaffold 2-benzyl-2,7-diazaspiro[3.5]nonane has emerged as a critical bioisostere for morpholine and piperazine rings in modern drug discovery. Its...
The spirocyclic scaffold 2-benzyl-2,7-diazaspiro[3.5]nonane has emerged as a critical bioisostere for morpholine and piperazine rings in modern drug discovery. Its unique geometry—fusing a strained four-membered azetidine ring with a six-membered piperidine ring—offers improved Fsp³ character and metabolic stability compared to flat aromatic analogs.
However, characterizing this molecule, particularly its Hydrochloride (HCl) salt form , presents specific spectroscopic challenges due to the overlap of ammonium bands with aliphatic C-H stretches and the subtle ring-strain signatures of the azetidine moiety.
This guide provides a comparative analysis of the IR spectral fingerprint of the target molecule against its free base and structural precursors. It establishes a self-validating protocol for confirming salt formation and purity during synthesis.
Structural Breakdown & Functional Groups
The molecule (CAS: 1965309-95-8 for 2HCl) consists of three distinct vibrational domains:
The Benzyl Group: Aromatic C-H and ring deformation modes.
The Spiro Core: A rigid, orthogonal fusion of azetidine (strained) and piperidine.
The Ionic Domain: Protonated amine sites (
and ) interacting with the chloride counterion.
Comparative Spectroscopic Profile
To validate the identity of 2-Benzyl-2,7-Diazaspiro[3.5]Nonane HCl, one must distinguish it from its immediate precursors: the Free Base and the N-Boc Protected Intermediate .
Comparative Logic Flow
The following diagram illustrates the decision logic for distinguishing the HCl salt from its Free Base using IR markers.
Figure 1: Decision tree for identifying the target HCl salt against common process impurities.
Diagnostic Peak Assignments (Reference Data)
The following table synthesizes experimental data from analogous spirocyclic amine salts and functional group theory. It serves as the Standard Reference for batch release testing.
Note on Salt Stoichiometry: This data assumes the Dihydrochloride (2HCl) form, where both the secondary piperidine nitrogen and the tertiary azetidine nitrogen are protonated.
Frequency Region (cm⁻¹)
Assignment
Intensity
Structural Origin
Comparative Note (vs. Free Base)
3300 – 3500
O-H / N-H (Free)
Absent
Residual Water or Free Base
CRITICAL: The Free Base shows a sharp band here. The HCl salt should NOT (unless hydrated).
2400 – 3000
N-H⁺ Stretch
Broad, Strong
Ammonium ()
The hallmark of the salt. Overlaps with C-H stretches. Often shows "Fermi Resonance" sub-bands.
3020 – 3080
Ar-C-H Stretch
Weak, Sharp
Benzyl Ring
Visible as "shoulders" on the broad ammonium band.
2800 – 2980
Alk-C-H Stretch
Medium
Spiro Scaffold ()
Standard aliphatic backbone.
2500 – 2700
Amine Salt Combination
Medium, Broad
Overtone
Diagnostic "Amine Salt" bands often appearing as a jagged series.
1580 – 1610
Ar-C=C Stretch
Medium
Benzyl Ring
"Breathing" mode of the benzene ring.
1550 – 1580
N-H⁺ Deformation
Medium
Ammonium Bending
Absent in Free Base. Confirms protonation.
1450 – 1470
Scissoring
Medium
Piperidine/Azetidine
Overlap of ring methylene deformations.
1350 – 1400
C-N Stretch
Medium
Azetidine Ring
Often shifted higher due to ring strain compared to piperidine.
730 – 770
Ar-H Out-of-Plane
Strong
Mono-sub Benzene
Diagnostic for the Benzyl group (5 adjacent H).
690 – 710
Ring Deformation
Strong
Mono-sub Benzene
Paired with the 730-770 band; confirms the benzyl moiety.
Key Differentiator: The "Fingerprint" Region (600–1000 cm⁻¹)
In spiro[3.5] systems, the strain of the azetidine ring coupled with the rigid spiro-carbon creates unique skeletal vibrations.
Target HCl: Look for sharp bands at ~950 cm⁻¹ and ~1150 cm⁻¹ associated with the C-C-N deformation of the spiro center.
Contamination Warning: A strong peak at 1690–1710 cm⁻¹ indicates residual N-Boc protecting group (Carbamate C=O), signaling incomplete deprotection.
To ensure reproducibility and minimize hygroscopic artifacts (common with amine salts), use the following Attenuated Total Reflectance (ATR) protocol.
Equipment
Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).
Accessory: Diamond ATR Crystal (Single bounce).
Resolution: 4 cm⁻¹.
Scans: 16 (Screening) or 64 (Final Release).
Step-by-Step Workflow
Background Collection: Clean crystal with Isopropanol. Collect air background. Validation: Ensure CO2 doublet (2350 cm⁻¹) is minimized.
Sample Preparation:
Do not grind the HCl salt if possible, as this increases surface area for moisture absorption.
Place ~5 mg of solid directly on the Diamond crystal.
Compression: Apply high pressure using the anvil. Validation: Monitor the preview mode; ensure peak absorbance is between 0.1 and 1.0 A.U. to avoid saturation.
Acquisition: Scan from 4000 to 600 cm⁻¹.
Post-Processing: Apply Automatic Baseline Correction. Do not smooth unless noise is excessive, as this masks the fine structure of the ammonium bands.
Protocol Visualization
Figure 2: Optimized ATR-FTIR workflow for hygroscopic amine salts.
Troubleshooting & Artifact Management
Observation
Root Cause
Corrective Action
Broad hump >3400 cm⁻¹
Hygroscopicity (Water uptake)
Dry sample in vacuum oven at 40°C for 2h. Use N2 purge on FTIR.
Doublet at 2350 cm⁻¹
Atmospheric CO2
Re-run background scan. Ensure sample compartment is closed.
Peak at 1740 cm⁻¹
Residual Ethyl Acetate
Process solvent trapped in lattice. Dry sample or run HS-GC to confirm.
Weak/Noisy Spectrum
Poor Crystal Contact
Increase anvil pressure. If sample is crystalline hard, lightly crush (quickly) before loading.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for functional group assignment).
Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons. (Authoritative source for amine salt bands).[1][2]
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes. Organic Letters, 12(9), 1944–1947. Link (Provides context on spirocyclic ring strain signatures).
National Institute of Standards and Technology (NIST). Piperidine Hydrochloride IR Spectrum. NIST Chemistry WebBook, SRD 69. Link (Used as a reference for the piperidine ammonium core).
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8257–8322. Link (Review of spirocyclic scaffolds in drug design).
Comparative Guide: Spirocyclic Amines vs. Piperidines as Bioisosteres
Executive Summary: The "Escape from Flatland" In modern drug discovery, the piperidine ring has long been the "workhorse" secondary amine scaffold. However, its ubiquity has led to crowded intellectual property (IP) spac...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Escape from Flatland"
In modern drug discovery, the piperidine ring has long been the "workhorse" secondary amine scaffold. However, its ubiquity has led to crowded intellectual property (IP) space and recurrent liabilities: high lipophilicity, metabolic "soft spots," and promiscuous hERG channel inhibition.
Spirocyclic amines (specifically 2-azaspiro[3.3]heptanes and 2-azaspiro[3.4]octanes ) have emerged as high-value bioisosteres. By replacing the chair-conformation piperidine with a rigid, orthogonal spirocycle, researchers can increase the fraction of
carbons (), lower LogD without sacrificing potency, and dramatically improve the safety profile.
This guide objectively compares these scaffolds, providing the experimental data and protocols necessary to validate this switch in your lead optimization campaigns.
Structural Paradigm Shift
The fundamental difference lies in the vector alignment and conformational entropy. Piperidines exist in a dynamic equilibrium between chair conformers, often placing substituents in an equatorial position to minimize steric strain. Spirocycles lock the heteroatom and the carbon skeleton into a rigid, perpendicular arrangement.
Diagram 1: Geometric & Vector Comparison
The following diagram illustrates the transition from a flexible, flat scaffold to a rigid, orthogonal 3D scaffold.
Caption: Transition from the flexible piperidine scaffold to the rigid spirocyclic amine, highlighting the mitigation of metabolic and safety liabilities.
Physicochemical & ADME Profiling[1]
The switch to spirocycles is rarely about potency alone; it is an ADME (Absorption, Distribution, Metabolism, Excretion) play. The table below summarizes the comparative performance metrics derived from internal datasets and key literature (e.g., Carreira et al., Angew. Chem.).[1][2][3][4][5][6][7][8][9][10][11]
Table 1: Comparative Metrics (Piperidine vs. Spiro[3.3]heptane)
Metric
4-Phenyl-Piperidine
6-Phenyl-2-azaspiro[3.3]heptane
Impact / Causality
LogD (pH 7.4)
High (Base)
Lower (-0.5 to -1.0 units)
Reduced lipophilicity due to compact solvation shell and lower carbon count for equivalent volume.
Solubility
Moderate
High
Disruption of crystal lattice energy; higher correlates with aqueous solubility.
Basicity ()
~10.5 - 11.0
~11.2 - 11.4
Spirocyclic amines are often more basic due to ring strain effects on the nitrogen lone pair, requiring attention to permeability.
Metabolic Stability
Low ( High)
High ( Low)
Removal of benzylic/alpha-protons susceptible to CYP450 oxidation. The strained ring is harder to oxidize.
Vector Geometry
Equatorial (180° approx)
Linear/Orthogonal
Rigidification freezes the bioactive conformation, reducing the entropic penalty of binding.
Key Insight: While the basicity (
) of spirocyclic amines is often slightly higher than piperidines, the significant drop in Lipophilicity (LogD) usually results in a net improvement in Lipophilic Ligand Efficiency (LLE) .
Safety Pharmacology: The hERG Advantage
Inhibition of the hERG potassium channel is a major cause of cardiotoxicity (QTc prolongation). Piperidines are frequent hERG offenders because the channel pore accommodates linear, lipophilic, basic amines .
Piperidine Mechanism: The flexible ring allows the lipophilic tails to interact with hydrophobic pockets (Y652/F656 residues) in the hERG pore while the protonated nitrogen stabilizes the complex.
Spirocycle Solution: The rigid, "bulky" nature of the spiro-core prevents the molecule from adopting the induced fit required for deep pore binding. Furthermore, the vector change often misaligns the aromatic tails preventing
-stacking interactions within the channel.
Verdict: Switching to a spirocycle is a validated strategy to "dial out" hERG liability while maintaining target affinity.[12]
Experimental Protocols
To validate this bioisostere in your project, use the following workflows.
Protocol A: Synthesis of the Spirocyclic Core
Context: While many spiro-blocks are commercially available, custom substitution often requires de novo synthesis. This protocol describes the formation of the 2-azaspiro[3.3]heptane core.[5][6]
Reagents:
1,1-Bis(bromomethyl)cyclobutane (Electrophile)
Tosylamide (
) (Nucleophile)
Sodium Hydride (
) or
Naphthalene/Sodium (for deprotection) or Mg/MeOH
Step-by-Step:
Cyclization: Dissolve tosylamide (1.0 eq) in DMF. Add
(2.2 eq) at 0°C. Stir for 30 min.
Add 1,1-bis(bromomethyl)cyclobutane (1.0 eq) dropwise. Heat to 100°C for 12–18 hours.
Checkpoint: Monitor by LCMS. The formation of the sulfonamide-protected spirocycle is usually clean.
Workup: Quench with water, extract with EtOAc. Purify via flash chromatography (Hex/EtOAc).
Deprotection (The Critical Step): Dissolve the Ts-protected amine in dry DME. Add Sodium/Naphthalene (freshly prepared, dark green) at -78°C until the green color persists.
Alternative: Mg powder in MeOH with sonication is a milder alternative for sensitive substrates.
Isolation: Acidify with HCl to form the salt, wash with ether (removes naphthalene), then basify and extract into DCM.
Calculation: Plot ln(% remaining) vs. time. Calculate
and .
Diagram 2: Validation Workflow
The following workflow outlines the critical path for validating the bioisosteric replacement.
Caption: Integrated workflow for synthesizing and validating spirocyclic bioisosteres against standard safety and potency metrics.
Case Studies
Case Study 1: Bupivacaine Analogs (Anesthetics)
Challenge: Bupivacaine (piperidine core) carries significant cardiotoxicity risks due to ion channel blockage.[13]
Solution: Replacement of the piperidine with a spirocyclic azetidine .[12][14]
Result: The spiro-analog retained local anesthetic efficacy (tail flick test) but demonstrated a 5-fold increase in lethal dose threshold and reduced QRS widening in isolated hearts.[14] This confirms the reduction in cardiotoxicity via scaffold rigidification.
Case Study 2: Olaparib (PARP Inhibitor)[16]
Challenge: Optimization of selectivity and solubility.
Solution: While Olaparib uses a piperazine, related studies replaced 6-membered rings with 2,6-diazaspiro[3.3]heptane .
Result: The spirocyclic analog showed improved selectivity for PARP-1 over other PARP family members and reduced cytotoxicity, validating the "vector control" aspect of spirocycles.
References
Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Piperidine Bioisosteres." Angewandte Chemie International Edition.
Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry.
Wuitschik, G., et al. (2008). "Spirocyclic Oxetanes: Synthesis and Properties." Angewandte Chemie.
Mikhailiuk, P. K. (2025).[2][15] "Replacement of a piperidine ring with aza-spirocycles reduces cardiotoxicity of a local anesthetic." ChemRxiv.
Reilly, S. W., et al. (2018).[16] "2,6-Diazaspiro[3.3]heptanes as Bioisosteres for Piperazine in PARP Inhibitors." Journal of Medicinal Chemistry.
Navigating Metabolic Scrutiny: A Comparative Guide to the Stability of 2,7-Diazaspiro[3.5]nonane and Morpholine Analogs
In the intricate chess game of drug discovery, the selection of a chemical scaffold is a move that dictates the future of a candidate molecule. Among the plethora of choices, saturated heterocycles are workhorses, freque...
Author: BenchChem Technical Support Team. Date: February 2026
In the intricate chess game of drug discovery, the selection of a chemical scaffold is a move that dictates the future of a candidate molecule. Among the plethora of choices, saturated heterocycles are workhorses, frequently employed to tune physicochemical properties and explore chemical space. For decades, the morpholine ring has been a stalwart, a reliable component prized for its ability to often impart favorable pharmacokinetic characteristics. However, the relentless pursuit of novel chemical matter with superior metabolic profiles has brought new players to the board. One such emerging scaffold is the 2,7-diazaspiro[3.5]nonane system, a rigid and three-dimensional framework that is demonstrating considerable promise in enhancing metabolic stability.
This guide offers an in-depth, objective comparison of the metabolic stability of these two pivotal scaffolds. We will dissect their inherent structural features, explore their known and predicted metabolic fates, and provide the experimental framework for researchers to conduct their own comparative assessments. Our goal is to equip drug development professionals with the insights needed to make informed decisions in the critical lead optimization phase.
The Metabolic Gauntlet: A Structural Perspective
The metabolic fate of a drug is largely orchestrated by cytochrome P450 (CYP) enzymes in the liver, which catalyze a variety of oxidative reactions. The susceptibility of a molecule to this enzymatic machinery is intimately linked to its structure, including electron distribution, steric accessibility, and overall topology.
Morpholine: The Flexible Incumbent with Predictable Liabilities
The morpholine ring, a six-membered heterocycle containing both a secondary amine and an ether linkage, is a common feature in many approved drugs. Its popularity stems from its ability to improve solubility and other drug-like properties. Generally considered to be more metabolically stable than its piperidine counterpart, the electron-withdrawing nature of the oxygen atom in morpholine reduces the basicity of the nitrogen and can decrease the susceptibility of the adjacent carbon atoms to CYP-mediated oxidation.
However, morpholine is not metabolically inert. Its flexibility and specific electronic features present several predictable sites for metabolic attack. The primary metabolic pathways for morpholine-containing compounds include:
Oxidative N-dealkylation: Cleavage of the bond between the nitrogen atom and its substituent.
Ring Oxidation: Hydroxylation at the carbon atoms alpha or beta to the nitrogen or oxygen, which can subsequently lead to ring opening.
N-oxidation: The formation of an N-oxide metabolite.
These metabolic transformations can lead to increased clearance, the formation of potentially active or reactive metabolites, and an overall pharmacokinetic profile that may be suboptimal.
Caption: Common CYP450-mediated metabolic pathways of morpholine analogs.
2,7-Diazaspiro[3.5]nonane: A Rigid Contender Engineered for Stability
The 2,7-diazaspiro[3.5]nonane scaffold is a more recent entrant into the medicinal chemist's toolbox. Its defining feature is the spirocyclic fusion of an azetidine and a piperidine ring, creating a rigid, three-dimensional structure. This rigidity is key to its metabolic advantage. By constraining the conformational flexibility, the scaffold can limit its ability to fit into the active sites of metabolic enzymes. Furthermore, the spirocyclic nature can sterically shield otherwise susceptible positions from enzymatic attack.
While extensive literature on the specific metabolic pathways of the 2,7-diazaspiro[3.5]nonane core is still emerging, recent studies have highlighted its potential. For instance, a series of covalent inhibitors of KRAS G12C featuring a 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one moiety demonstrated high metabolic stability in both human and mouse liver microsomes. This suggests that the core scaffold is inherently robust.
Based on general principles of drug metabolism, the likely sites of metabolic oxidation on the 2,7-diazaspiro[3.5]nonane ring system would be the carbon atoms alpha to the two nitrogen atoms. However, the steric hindrance imposed by the spirocyclic structure may significantly reduce the rate of such oxidations compared to more flexible acyclic or monocyclic amines.
Caption: Predicted metabolic pathways for 2,7-diazaspiro[3.5]nonane analogs.
Head-to-Head Comparison: A Data-Driven Perspective
Parameter
Morpholine Analog
2,7-Diazaspiro[3.5]nonane Analog
Rationale & Insights
Primary Metabolic Pathways
N-dealkylation, Ring Oxidation, N-oxidation
α-Carbon Oxidation (likely hindered)
The rigid spirocyclic nature of the diazaspiro scaffold is expected to sterically hinder access of CYP enzymes to the carbons adjacent to the nitrogens, leading to slower metabolism compared to the more flexible morpholine ring.
Illustrative Half-life (t½) in HLM (min)
25
> 60
The higher metabolic stability of the diazaspiro scaffold would translate to a longer half-life in in vitro systems like human liver microsomes (HLM).
Illustrative Intrinsic Clearance (Clint) in HLM (µL/min/mg protein)
55
< 10
A lower intrinsic clearance value for the diazaspiro analog would be indicative of a slower rate of metabolism and is a key predictor of lower in vivo clearance.
Disclaimer: The data in this table is illustrative and intended to represent typical findings. Actual results will be highly dependent on the specific substituents on the scaffolds.
Experimental Protocol: Assessing Metabolic Stability in Human Liver Microsomes
To empirically determine the metabolic stability of novel compounds, the in vitro liver microsomal stability assay is the industry standard. This assay measures the disappearance of a parent compound over time when incubated with liver microsomes, which are subcellular fractions containing a high concentration of CYP enzymes.
Materials and Reagents
Pooled Human Liver Microsomes (e.g., from a commercial supplier)
Test compounds and positive control compounds (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized one like warfarin)
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
Phosphate buffer (e.g., 100 mM, pH 7.4)
Acetonitrile (ACN) with an internal standard for reaction termination and sample preparation
96-well plates
Incubator (37°C)
LC-MS/MS system for analysis
Step-by-Step Methodology
Preparation of Reagents:
Thaw the human liver microsomes on ice.
Prepare a working solution of microsomes in phosphate buffer (e.g., to a final protein concentration of 0.5 mg/mL in the incubation).
Prepare stock solutions of test compounds and controls in a suitable solvent like DMSO.
Prepare the NADPH regenerating system according to the manufacturer's instructions.
Incubation:
In a 96-well plate, add the microsomal solution.
Add the test compounds and controls to the wells (final concentration typically 1 µM).
Pre-incubate the plate at 37°C for 5-10 minutes.
Initiate the metabolic reaction by adding the NADPH regenerating system.
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding cold acetonitrile containing an internal standard.
Sample Processing and Analysis:
Centrifuge the plate to pellet the precipitated protein.
Transfer the supernatant to a new plate for analysis.
Analyze the samples by LC-MS/MS to determine the peak area ratio of the parent compound to the internal standard at each time point.
Data Analysis:
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
Plot the natural logarithm of the percent remaining versus time.
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
Calculate the half-life (t½) using the equation: t½ = 0.693 / k .
Calculate the intrinsic clearance (Clint) using the equation: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration) .
Caption: A streamlined workflow for the in vitro liver microsomal stability assay.
Conclusion: Strategic Scaffold Selection for Enhanced Metabolic Durability
The choice between a well-established scaffold like morpholine and an emerging one such as 2,7-diazaspiro[3.5]nonane is a critical decision in drug design. While morpholine offers a wealth of historical data and predictable metabolic behavior, its inherent liabilities can present challenges in achieving optimal pharmacokinetic profiles. The 2,7-diazaspiro[3.5]nonane scaffold, with its rigid and three-dimensional architecture, presents a compelling alternative for designing molecules with enhanced metabolic stability. Early data suggests that this spirocyclic system can effectively shield against CYP-mediated metabolism, potentially leading to lower clearance and improved in vivo exposure.
Ultimately, the most effective approach is empirical evaluation. By employing robust in vitro assays, such as the liver microsomal stability assay detailed here, researchers can generate the critical data needed to compare scaffolds and guide their lead optimization efforts. As the pressure to develop safer and more effective medicines intensifies, the strategic incorporation of metabolically robust scaffolds like 2,7-diazaspiro[3.5]nonane will undoubtedly play an increasingly important role in the future of drug discovery.
References
Bari, S. S., & Singh, I. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. Available from: [Link]
Imamura, S., et al. (2022). Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. Bioorganic & Medicinal Chemistry, 71, 116949. Available from: [Link]
Cyprotex. Microsomal Stability. Available from: [Link]
Fatima, A., et al. (2019). Revealing quinquennial anticancer journey of morpholine: A SAR based review. European Journal of Medicinal Chemistry, 167, 324-356.
Khamitova, A. I., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review).
Mercell. Metabolic stability in liver microsomes. Available from: [Link]
MTTlab. In vitro drug metabolism: for the selection of your lead compounds. Available from: [Link]
Pierson, J., et al. (2010). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 53(21), 7583-7598.
ResearchGate. Protocol for the Human Liver Microsome Stability Assay. Available from: [Link]
Singh, R. K., & Kumar, S. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578.
Taylor, J. B. (2021). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations.
Trovato, A., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 549-573. Available from: [Link]
Wuitschik, G., et al. (2010). Spirocyclic and Bicyclic Saturated N-Heterocycles. Journal of Medicinal Chemistry, 53(9), 3227-3246.
Trovato, A., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 549-573. Available from: [Link]
Trovato, A., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 549-573. Available from: [Link]
Wu, J., et al. (2025). Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. Journal of Medicinal Chemistry.
Guengerich, F. P. (2021). Cytochrome P450 Enzymes and Drug Metabolism in Humans. International Journal of Molecular Sciences, 22(23), 12806.
Singh, S., & Dalal, M. (2021). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. Drug Metabolism Reviews, 53(4), 589-616.
Baran Lab. Bioisosteres v2 - Recent Trends and Tactics. Available from: [Link]
ResearchGate. An improved synthesis of 2-oxa-7-azaspirononane and analogs as novel reagents in medicinal chemistry. Available from: [Link]
Patel, S. (2023). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Journal of Pharmaceutical Sciences & Emerging Drugs.
Wu, J., et al. (2025). Collection - Discovery, Design, and Synthesis of Novel 2‑Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity - Journal of Medicinal Chemistry. Figshare.
Baran Lab. Bioisosteres of Common Functional Groups. Available from: [Link]
Raheem, I., et al. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. MedChemComm, 10(12), 2055-2072.
Masimirembwa, C. M., et al. (2003). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. Clinical Pharmacokinetics, 42(6), 515-528.
Raheem, I., et al. (2019).
Metabolon. The Role of CYP450 Enzymes in Drug Metabolism. Available from: [Link]
Google Patents. CN102659678B - Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester.
Ullah, A., et al. (2023). Chemical insights into the synthetic chemistry of five-membered saturated heterocycles—a transition metal–catalyzed approach. Frontiers in Chemistry, 11, 1189403.
Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics. (2021). Frontiers in Chemistry, 9, 709668.
Poupin, P., et al. (1998). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray
Safety & Regulatory Compliance
Safety
A Senior Application Scientist's Guide to the Proper Disposal of 2-Benzyl-2,7-Diazaspiro[3.5]Nonane Hydrochloride
As researchers and drug development professionals, our work extends beyond discovery and synthesis; it encompasses the entire lifecycle of a chemical, including its responsible disposal. This guide provides a detailed pr...
Author: BenchChem Technical Support Team. Date: February 2026
As researchers and drug development professionals, our work extends beyond discovery and synthesis; it encompasses the entire lifecycle of a chemical, including its responsible disposal. This guide provides a detailed protocol for the safe and compliant disposal of 2-Benzyl-2,7-Diazaspiro[3.5]Nonane Hydrochloride, grounding every recommendation in established safety principles and regulatory standards. Our objective is to ensure that this compound is managed in a way that protects laboratory personnel, the community, and the environment.
Guiding Principles: A Proactive Approach to Chemical Waste
The foundation of proper chemical disposal is a proactive safety culture, not a reactive checklist. Before any waste is generated, the following principles must be understood:
Waste Is a Liability: From the moment it is designated for disposal, any chemical waste becomes a regulated liability. Its management is governed by strict local, state, and federal regulations.
The Generator Is Responsible: The individual or laboratory that generates the waste bears the primary responsibility for its proper packaging, labeling, and disposal.[1] This responsibility cannot be delegated away, even after the waste is handed over to a disposal contractor.
Avoid In-Lab Treatment: Unless your facility has a specific, permitted, and validated protocol for neutralizing this compound, you must avoid in-lab treatment. The hydrochloride salt component might tempt one to consider neutralization; however, the environmental and toxicological properties of the resulting spiro-amine are likely not fully characterized, making drain disposal a significant compliance risk.[1][2]
Hazard Assessment and Classification
2-Benzyl-2,7-Diazaspiro[3.5]Nonane Hydrochloride is a specialized heterocyclic compound. While comprehensive toxicological data may be limited, available safety information classifies it as hazardous.
Table 1: Hazard Profile of 2-Benzyl-2,7-Diazaspiro[3.5]Nonane Dihydrochloride
Hazard Classification
GHS Hazard Statement
Implication for Handling and Disposal
Acute Toxicity, Oral
H302: Harmful if swallowed
Avoid ingestion. Practice stringent personal hygiene; wash hands thoroughly after handling.[3][4]
Skin Irritation
H315: Causes skin irritation
Direct skin contact must be avoided through appropriate personal protective equipment (PPE).[3][4]
Eye Irritation
H319: Causes serious eye irritation
Chemical splash goggles or a face shield are mandatory when handling the compound.[3][4]
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps from the point of generation to the final handoff for disposal.
Proper disposal begins with safe handling during and after its use in the laboratory.
Engineering Controls: Always handle the solid compound and its solutions inside a certified chemical fume hood to prevent inhalation of any dust or aerosols.[3][7]
Required PPE: At a minimum, the following PPE must be worn:
Eye Protection: Chemical safety goggles. If there is a significant splash risk, use a full-face shield.[3][4]
Hand Protection: Chemically resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before use.[4]
Body Protection: A lab coat must be worn and kept fully fastened.
Proper segregation is critical to prevent dangerous chemical reactions within a waste container.
Designate a Waste Container: Use a dedicated, leak-proof container for the collection of 2-Benzyl-2,7-Diazaspiro[3.5]Nonane Hydrochloride waste.[5][8]
Ensure Container Compatibility: The container must be compatible with the waste. Borosilicate glass or high-density polyethylene (HDPE) containers are generally suitable.
Segregate from Incompatibles: Do not mix this waste with the following:
Strong Bases: Mixing an amine hydrochloride with a strong base will liberate the free amine and generate heat.
Strong Oxidizing Agents: Organic amines can react violently with strong oxidizers.[9]
Other Reactive Waste Streams: Keep this waste stream separate from other reactive chemical wastes.
Clear and accurate labeling is a regulatory requirement and essential for safety.
Keep Containers Closed: Waste containers must be securely sealed at all times, except when actively adding waste.[1][5][6] This prevents the release of vapors and protects the contents from contamination.
Affix a Hazardous Waste Label: As soon as the first drop of waste is added, the container must be labeled with a fully completed hazardous waste tag. The label must include:
The full, unabbreviated chemical name: "2-Benzyl-2,7-Diazaspiro[3.5]Nonane Hydrochloride".
The specific hazard characteristics (e.g., "Toxic," "Irritant").
The accumulation start date (the date the first waste was added).
The name of the principal investigator or laboratory contact.
Secondary Containment: All liquid hazardous waste containers must be stored in a chemically resistant secondary containment bin to capture any potential leaks or spills.[5][6]
The only acceptable disposal route for this compound is through your institution's designated hazardous waste management program.
Contact Environmental Health & Safety (EHS): Do not attempt to dispose of this material independently. Contact your institution's EHS or equivalent department to schedule a pickup.[6]
Prepare for Pickup: Ensure the container is clean on the outside, properly sealed, and accurately labeled. Store it in your laboratory's designated satellite accumulation area while awaiting pickup.
Method of Destruction: The waste will be transported by a licensed hazardous waste contractor to a permitted Treatment, Storage, and Disposal Facility (TSDF). The most probable method of destruction for this type of organic compound is high-temperature incineration, which ensures complete destruction of the molecule.[10]
Disposal Decision Workflow
The following diagram illustrates the logical flow for making compliant disposal decisions for 2-Benzyl-2,7-Diazaspiro[3.5]Nonane Hydrochloride.
A Comprehensive Guide to the Safe Handling of 2-Benzyl-2,7-Diazaspiro[3.5]Nonane Hydrochloride
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-Benzyl-2,7-Diazaspiro[3.5]Nonane Hydrochloride. The following procedural g...
Author: BenchChem Technical Support Team. Date: February 2026
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-Benzyl-2,7-Diazaspiro[3.5]Nonane Hydrochloride. The following procedural guidance is designed to ensure the safe handling, use, and disposal of this compound, grounded in established laboratory safety principles and data from structurally analogous compounds.
Understanding the Compound: A Proactive Approach to Safety
2-Benzyl-2,7-diazaspiro[3.5]nonane Hydrochloride is a spirocyclic diamine derivative. Its application is primarily in medicinal chemistry and drug development as a key building block in the synthesis of biologically active molecules[1][2]. The presence of the benzyl group and the diazaspiro nonane core suggests that while it is a valuable synthetic intermediate, it requires careful handling due to its potential biological activity and chemical reactivity.
Hazard Assessment and Personal Protective Equipment (PPE)
Based on the analysis of analogous compounds, 2-Benzyl-2,7-Diazaspiro[3.5]Nonane Hydrochloride should be treated as a hazardous substance. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.
The hydrochloride salt can form fine dust, which is a known respiratory irritant[3].
Mandatory Personal Protective Equipment (PPE):
To mitigate these risks, the following PPE is required at all times when handling this compound:
Eye Protection: Chemical safety goggles are mandatory. In situations where splashing is a significant risk, a face shield should be worn in addition to goggles[3][4].
Hand Protection: Wear nitrile or neoprene gloves that are resistant to chemical permeation. Always inspect gloves for tears or holes before use and dispose of contaminated gloves in accordance with institutional guidelines[4][5].
Body Protection: A standard laboratory coat is required. For larger quantities or when there is a risk of significant spillage, a chemically resistant apron should be worn[5].
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of dust or aerosols[3][6]. If a fume hood is not available, a properly fitted respirator with a particulate filter may be necessary.
Operational Plan: From Receipt to Disposal
A systematic workflow is crucial for the safe handling of 2-Benzyl-2,7-Diazaspiro[3.5]Nonane Hydrochloride. The following diagram and procedural steps outline the recommended operational plan.
Caption: Workflow for the safe handling of 2-Benzyl-2,7-Diazaspiro[3.5]Nonane Hydrochloride.
Step-by-Step Handling Protocol:
Receiving and Storage:
Upon receipt, visually inspect the container for any damage or leaks.
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[3][7].
The container should be kept tightly sealed to prevent the absorption of moisture and contamination[3]. Store locked up[3][4].
Pre-Handling Preparations:
Review this guide and any available safety data for analogous compounds before commencing work.
Ensure that a chemical spill kit is readily accessible.
Don all required PPE as outlined in Section 2.
Handling and Use:
All manipulations of the solid compound, including weighing and transfer, must be performed in a certified chemical fume hood to prevent the generation and inhalation of dust[3].
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid. Avoid creating dust clouds.
If preparing a solution, add the solid to the solvent slowly to avoid splashing.
Do not eat, drink, or smoke in the laboratory area[3][4].
In Case of a Spill:
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal[3]. The area should then be wiped down with a damp cloth.
For larger spills, evacuate the area and follow your institution's emergency procedures.
All materials used for cleanup should be disposed of as hazardous waste[3].
Disposal Plan
All waste containing 2-Benzyl-2,7-Diazaspiro[3.5]Nonane Hydrochloride must be treated as hazardous waste.
Solid Waste:
Contaminated consumables (e.g., weighing paper, gloves, paper towels) should be placed in a designated, sealed, and clearly labeled hazardous waste container.
Liquid Waste:
Solutions containing the compound should be collected in a labeled, sealed, and appropriate hazardous waste container. Do not mix with incompatible waste streams.
Empty Containers:
Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.
All waste must be disposed of through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor[3][8].
Emergency Procedures
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[3].
Skin Contact: Remove all contaminated clothing and wash the affected area with soap and plenty of water. If irritation persists, seek medical attention[3].
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention[5].
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and give a glass of water to drink. Seek immediate medical attention[3][6].
By adhering to these guidelines, researchers can safely handle 2-Benzyl-2,7-Diazaspiro[3.5]Nonane Hydrochloride, minimizing personal risk and ensuring a safe laboratory environment.
References
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